A Comprehensive Technical Guide to 1-Boc-Azepane-4-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1-Boc-Azepane-4-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1-Boc-azepane-4-carboxylic acid, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and analytical characterization, and discuss its strategic application in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for the creation of novel therapeutics. The azepane core offers unique conformational flexibility, while the integrated Boc-protecting group and carboxylic acid handle provide the synthetic versatility required for complex molecule assembly.
Introduction: The Strategic Value of Azepane Scaffolds
In the landscape of drug discovery, saturated heterocyclic scaffolds are indispensable components of small molecule therapeutics. Among these, the seven-membered azepane ring has garnered significant attention due to its unique structural and pharmacological properties.[1][2] Unlike more common five- and six-membered rings, the azepane core possesses greater conformational flexibility, allowing molecules to adopt diverse spatial arrangements. This flexibility can be crucial for optimizing binding interactions with complex biological targets.[2] In fact, the azepane motif is present in over 20 FDA-approved drugs, highlighting its clinical significance.[1]
1-Boc-azepane-4-carboxylic acid is a premier example of a functionalized azepane building block. Its structure is intelligently designed for synthetic utility:
-
The Azepane Core: Provides a three-dimensional, flexible scaffold.
-
The Carboxylic Acid: Serves as a primary functional handle for derivatization, typically through amide bond formation, and can influence the final compound's solubility and pharmacokinetics.[3]
-
The tert-Butoxycarbonyl (Boc) Group: A robust and widely used protecting group for the ring's nitrogen atom, which can be selectively removed under acidic conditions to enable further functionalization.
This guide will serve as a comprehensive resource for understanding and effectively utilizing this high-value chemical entity.
Physicochemical and Molecular Characteristics
Accurate characterization of a building block is the foundation of successful synthesis. 1-Boc-azepane-4-carboxylic acid is a stable, solid compound under standard conditions. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | [4] |
| Molecular Weight | 243.30 g/mol | [4] |
| CAS Number | 868284-36-0 | [4][5][6] |
| IUPAC Name | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | N/A |
| SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O | [4] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [4] |
| Computed logP | 2.1082 | [4] |
| Appearance | White to off-white solid | Typical |
| Storage | 4°C, under inert atmosphere | [4] |
The molecule's TPSA and logP values suggest moderate polarity and lipophilicity, making it a suitable starting point for developing drug candidates that adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.
Synthesis and Manufacturing Considerations
While several commercial suppliers offer this reagent, understanding its synthesis is crucial for process development and scale-up. A common and logical approach involves the N-protection of the parent amino acid, azepane-4-carboxylic acid.
General Synthetic Workflow
The protection of the secondary amine in the azepane ring is a straightforward yet critical transformation. The workflow is designed to ensure high yield and purity, which are paramount for subsequent synthetic steps.
Caption: General workflow for the synthesis of 1-Boc-azepane-4-carboxylic acid.
Exemplary Experimental Protocol: N-Boc Protection
This protocol describes a standard laboratory procedure for the synthesis of 1-Boc-azepane-4-carboxylic acid.
Materials:
-
Azepane-4-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve azepane-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (adjust volume for ~0.2 M concentration). Stir at room temperature until a clear solution is obtained.
-
Causality Note: The mixed solvent system is essential. Dioxane solubilizes the nonpolar (Boc)₂O, while aqueous NaOH deprotonates the carboxylic acid and acts as the base to facilitate the reaction, ensuring all reactants are in the same phase.
-
-
Reaction: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. The reaction may be slightly exothermic. Stir vigorously at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching & pH Adjustment: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Carefully acidify the aqueous layer to pH ~3 with 1 M HCl while cooling in an ice bath.
-
Causality Note: Acidification protonates the carboxylate salt, rendering the product less water-soluble and causing it to precipitate or become extractable into an organic solvent.
-
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to yield 1-Boc-azepane-4-carboxylic acid as a solid.
Analytical Characterization
Rigorous analytical validation is required to confirm the identity, structure, and purity of the synthesized material. A multi-technique approach ensures the highest confidence in the product's quality.
Standard Analytical Workflow
Caption: Standard workflow for the analytical validation of the final product.
Key Characterization Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure.
-
Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.[7]
-
Expected ¹H NMR Signals:
-
A characteristic singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
-
A series of multiplets in the aliphatic region (~1.5-3.6 ppm) corresponding to the protons on the azepane ring.
-
A broad singlet for the carboxylic acid proton (may be exchanged in some solvents like DMSO-d₆).
-
-
Expected ¹³C NMR Signals:
-
Signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively).
-
Multiple signals for the carbons of the azepane ring.
-
A downfield signal for the carboxylic acid carbon (~175-180 ppm).
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight and provide an initial purity assessment.[8]
-
Protocol: Prepare a dilute solution (~1 mg/mL) of the sample in a solvent like methanol or acetonitrile. Inject onto an LC-MS system equipped with a C18 column and electrospray ionization (ESI) source.
-
Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show the expected molecular ion, typically as [M+H]⁺ (m/z = 244.15), [M+Na]⁺ (m/z = 266.13), or in negative mode as [M-H]⁻ (m/z = 242.13).
3. High-Performance Liquid Chromatography (HPLC/UPLC):
-
Purpose: To quantitatively determine the purity of the compound.[5]
-
Protocol: Use a calibrated HPLC or UPLC system with a UV detector (e.g., at 210 nm). A standard method would involve a C18 reversed-phase column with a gradient elution using mobile phases of water and acetonitrile, often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA).
-
Expected Result: A single major peak representing the product. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. For use as a building block, a purity of ≥97% is typically required.
Applications in Drug Discovery and Development
1-Boc-azepane-4-carboxylic acid is not an active pharmaceutical ingredient itself but is a critical intermediate used to build more complex drug candidates.
-
Scaffold for Library Synthesis: The molecule is an ideal starting point for creating libraries of novel compounds. The carboxylic acid can be coupled with a diverse range of amines to form amides, while the Boc group can be removed to allow for functionalization of the ring nitrogen. This dual-handle approach enables rapid exploration of chemical space.
-
Introduction of 3D Character: As the pharmaceutical industry moves away from flat, aromatic molecules, building blocks like this one are essential for introducing sp³-rich, three-dimensional character into drug candidates. This often leads to improved selectivity and better physicochemical properties.
-
Conformational Constraint and Flexibility: The seven-membered ring can be used to orient substituents in specific vectors that are not achievable with smaller rings. This allows medicinal chemists to fine-tune how a molecule fits into a protein's binding pocket, potentially increasing potency and reducing off-target effects.[2]
Conclusion
1-Boc-azepane-4-carboxylic acid is a powerful and versatile building block for modern drug discovery. With a well-defined molecular weight of 243.30 g/mol and a robust profile of physicochemical properties, it serves as a reliable starting material for complex synthetic campaigns.[4] The methodologies for its synthesis and characterization are well-established, ensuring high quality and reproducibility. Its strategic value lies in the combination of the conformationally flexible azepane scaffold and its orthogonal protecting group/functional handle design, empowering medicinal chemists to develop novel therapeutics with enhanced structural diversity and improved pharmacological profiles.
References
-
N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679. PubChem. [Link]
-
Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928. PubChem. [Link]
-
868284-36-0 1-BOC-AZEPANE-4-CARBOXYLIC ACID. Chemsigma. [Link]
-
1-Boc-Azepane-4-carboxylic acid - CAS:868284-36-0. Beijing Mesplent Tech Co., Ltd. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, European Journal of Medicinal Chemistry. [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PubMed Central, National Institutes of Health. [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
-
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. OUCI. [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. PubMed. [Link]
-
Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]
-
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chemscene.com [chemscene.com]
- 5. 868284-36-0|1-Boc-Azepane-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 868284-36-0 1-BOC-AZEPANE-4-CARBOXYLIC ACID [chemsigma.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
